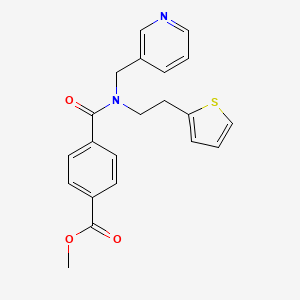
Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a combination of pyridine, thiophene, and benzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
作用機序
The mechanism of action of Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 4-((pyridin-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is unique due to its specific combination of pyridine, thiophene, and benzoate moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-26-21(25)18-8-6-17(7-9-18)20(24)23(12-10-19-5-3-13-27-19)15-16-4-2-11-22-14-16/h2-9,11,13-14H,10,12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRJDGPJNKKRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
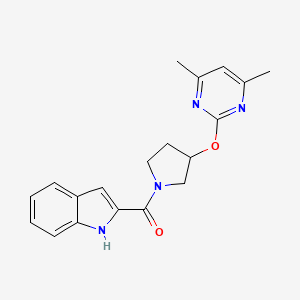

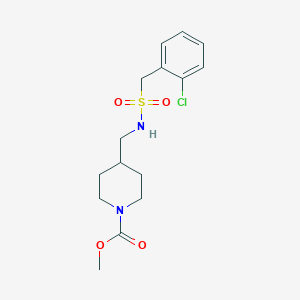

![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)

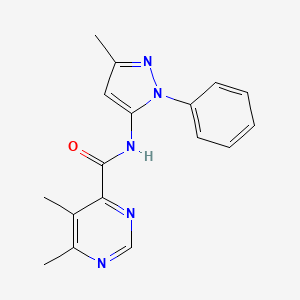
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)
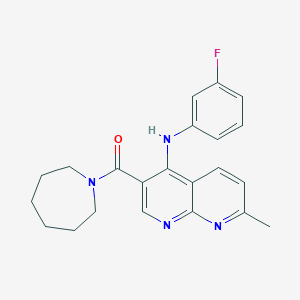
![N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide](/img/structure/B2362567.png)
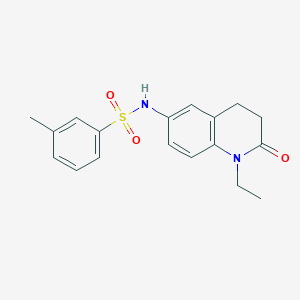
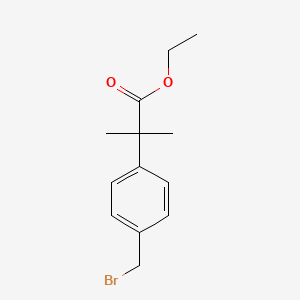
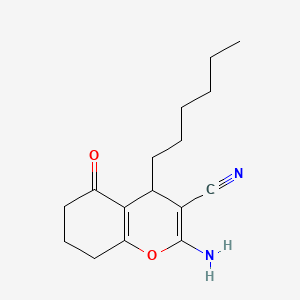
![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)
